![molecular formula C13H16O4 B2710958 Methyl [4-(3-Oxobutyl)phenoxy]acetate CAS No. 78069-49-5](/img/structure/B2710958.png)
Methyl [4-(3-Oxobutyl)phenoxy]acetate
Vue d'ensemble
Description
“Methyl [4-(3-Oxobutyl)phenoxy]acetate” is a chemical compound that is available from suppliers such as Matrix Scientific . It is used in various scientific applications .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its refractive index is 1.509 , and it has a density of 1.099 g/mL at 25°C . It has a boiling point of 123-124°C at 0.2 mmHg .Applications De Recherche Scientifique
Biodegradation in Environmental Remediation
A study by Hedbávná et al. (2016) demonstrated the biodegradation of phenolic compounds in contaminated groundwater using microbial fuel cells, highlighting a method for environmental cleanup. This research indicates that similar compounds to methyl [4-(3-oxobutyl)phenoxy]acetate could be biodegraded in eco-friendly ways, reducing pollution and restoring water quality Hedbávná, S. Rolfe, Wei E. Huang, S. Thornton, 2016.
Synthetic Chemistry and Drug Development
Desai et al. (2001) synthesized various compounds with potential antibacterial activity, including those structurally related to this compound. Such research underscores the role of synthetic chemistry in creating new molecules with potential applications in medicine and pharmacology N. Desai, D. Dave, M. Shah, G. Vyas, 2001.
Material Science and Nonlinear Optical Properties
Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones related to this compound. This study highlights the potential of such compounds in developing optical devices, including optical limiters and switches, vital for telecommunications and computing technologies K. Naseema, K. V. Sujith, K. Manjunatha, B. Kalluraya, G. Umesh, V. Rao, 2010.
Photocatalytic Degradation for Pollution Control
Research by Gomathi Devi and Krishnamurthy (2009) on the photocatalytic mineralization of diclofop-methyl, using UV-light irradiation in the presence of TiO2/BaTiO3, provides insights into how related compounds might be degraded in water treatment processes. This suggests that this compound could be involved in similar photocatalytic processes to mitigate environmental pollutants L. G. Gomathi Devi, G. Krishnamurthy, 2009.
Propriétés
IUPAC Name |
methyl 2-[4-(3-oxobutyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)3-4-11-5-7-12(8-6-11)17-9-13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZSSOLZBAVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

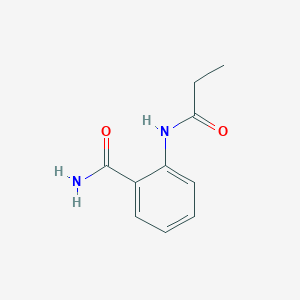
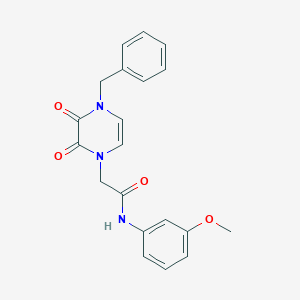

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)
![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)
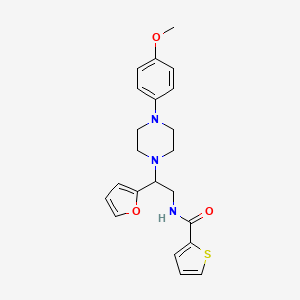
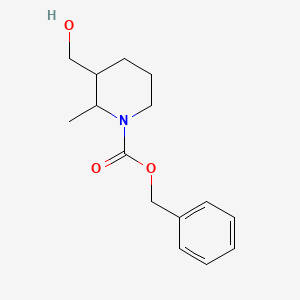
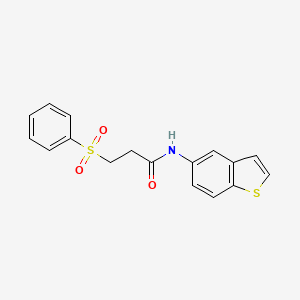
![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)